molecular formula C17H19N3O4S2 B4774853 methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate

methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate

Cat. No. B4774853
M. Wt: 393.5 g/mol
InChI Key: UNGBVOKKKSEVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate is a chemical compound that has been widely used in scientific research. It is a member of the sulfonamide family and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

Methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate, which is necessary for tumor growth.
The compound also inhibits the activity of COX-2 by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the production of inflammatory mediators.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to improve cognitive function in animal models of Alzheimer's disease.
The compound has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. It has been shown to protect against oxidative damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate in lab experiments is its specificity for carbonic anhydrase IX and COX-2. This specificity allows for targeted inhibition of these enzymes without affecting other enzymes or cellular processes.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner.

Future Directions

There are several future directions for research on methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate. One direction is the development of more soluble analogs of the compound that can be administered more easily in lab experiments.
Another direction is the investigation of the compound's effects on other enzymes and cellular processes. For example, the compound's effects on carbonic anhydrase I and II, which are expressed in normal tissues, could be studied to determine if the compound has any off-target effects.
Finally, the compound's potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases could be further investigated in preclinical and clinical studies.

Scientific Research Applications

Methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate has been used in various scientific research applications. It has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. This inhibition has been shown to reduce tumor growth and increase the effectiveness of chemotherapy in animal models.
In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

methyl 2-[4-[(4-sulfamoylphenyl)methylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-24-16(21)10-12-2-6-14(7-3-12)20-17(25)19-11-13-4-8-15(9-5-13)26(18,22)23/h2-9H,10-11H2,1H3,(H2,18,22,23)(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGBVOKKKSEVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.